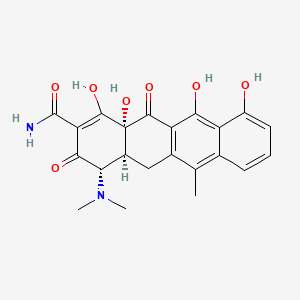

Anhydrotetracycline

Description

Properties

IUPAC Name |

(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTKGQINVKPHLY-DOCRCCHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016171 | |

| Record name | Anhydrotetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1665-56-1 | |

| Record name | Anhydrotetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrotetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anhydrotetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDROTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7284RM98Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anhydrotetracycline's Mechanism of Action in Tetracycline-Inducible Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracycline (B611298) (Tc)-inducible systems are powerful tools for the temporal and quantitative control of gene expression in a wide range of prokaryotic and eukaryotic cells. These systems rely on the interaction between the tetracycline repressor protein (TetR) and its specific DNA binding site, the tetracycline operator (tetO). Anhydrotetracycline (aTc), a derivative of tetracycline, serves as a highly effective effector molecule in these systems, offering precise control over the induction of gene expression. This technical guide provides an in-depth exploration of the mechanism of action of anhydrotetracycline in the two most common configurations of the Tet system: the Tet-Off and Tet-On systems. We will delve into the molecular interactions, quantitative parameters, and detailed experimental protocols for characterizing these systems.

Core Mechanism of Action

The fundamental principle of Tet-inducible systems lies in the ability of tetracycline and its analogs to allosterically regulate the DNA-binding activity of the TetR protein.[1][2] In its native state, TetR binds with high affinity to the tetO sequence, effectively repressing the transcription of downstream genes.[1][3] The introduction of an effector molecule like anhydrotetracycline induces a conformational change in TetR, modulating its affinity for tetO and thereby controlling gene expression.[2][3]

The Tet-Off System

In the Tet-Off system, the tetracycline-controlled transactivator (tTA) is a fusion protein composed of the TetR and the VP16 activation domain from Herpes Simplex Virus.[4]

-

In the absence of aTc (or doxycycline): The tTA protein binds to the tetO sequences within a tetracycline-responsive promoter (TRE), which is placed upstream of a gene of interest. The VP16 domain then recruits the transcriptional machinery, leading to robust gene expression.[4][5]

-

In the presence of aTc: aTc binds to the TetR portion of the tTA fusion protein. This binding event induces a conformational change in tTA, which significantly reduces its affinity for the tetO sequences.[2][3] As a result, tTA dissociates from the TRE, and transcription of the target gene is turned off.[4][5]

The Tet-On System

The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). This protein is a mutant version of tTA, typically containing four amino acid substitutions in the TetR moiety, which reverses its response to the effector molecule.[4][5]

-

In the absence of aTc (or doxycycline): The rtTA protein is unable to bind to the tetO sequences in the TRE. Consequently, the target gene remains transcriptionally silent.[5][6]

-

In the presence of aTc: aTc binds to the rtTA protein, inducing a conformational change that enables it to bind to the tetO sequences with high affinity.[5][6] This binding event recruits the transcriptional machinery via the VP16 domain, leading to the activation of gene expression.[4][6]

A more recent and widely used version is the Tet-On 3G system, which is an evolved form of the rtTA that exhibits a much higher sensitivity to doxycycline (B596269) and anhydrotetracycline.[7][8]

The Role of Anhydrotetracycline as a Potent Effector

Anhydrotetracycline is a preferred effector molecule in many experimental setups due to its high affinity for TetR and its derivatives.[9][10] It has been shown to be significantly more effective than tetracycline at inactivating the tTA transactivator, abolishing luciferase activity at concentrations as low as 3 ng/ml.[9] Furthermore, the concentrations at which aTc affects cell growth are substantially higher than its effective concentration for induction, providing a wide experimental window.[9]

Quantitative Data Summary

The precise control afforded by Tet systems is underpinned by the specific binding affinities and dose-dependent responses of its components. The following tables summarize key quantitative data for the interaction of anhydrotetracycline with the TetR protein.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (KA) of TetR for anhydrotetracycline-Mg2+ | 9.8 x 1011 M-1 | Unspecified | [10] |

| Binding Affinity (KA) of TetR for anhydrotetracycline (without Mg2+) | 6.5 x 107 M-1 | Unspecified | [10] |

| Binding Affinity (KA) of revTetR for anhydrotetracycline-Mg2+ | ~108 M-1 | E. coli | [11] |

| IC50 of anhydrotetracycline for TetR | ~0.4 µM | Unspecified | [9] |

| Effective Concentration of aTc for complete inactivation of tTA | 3 ng/mL | HeLa cells | [9] |

| Cytotoxic Concentration of aTc | > 3 µg/mL | HeLa cells | [9] |

| Effective aTc concentration range for titratable mCherry expression | ~10-200 ng/mL | Not specified | [12][13] |

Table 1: Quantitative parameters of anhydrotetracycline interaction with Tet systems.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Tet-Off System Signaling Pathway

References

- 1. Exploiting natural chemical photosensitivity of anhydrotetracycline and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 5. Introduction to Tet expression systems [jax.org]

- 6. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. takarabio.com [takarabio.com]

- 8. takarabio.com [takarabio.com]

- 9. apexbt.com [apexbt.com]

- 10. Affinity of tetR for anhydrotetracycline-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]

- 11. Two mutations in the tetracycline repressor change the inducer anhydrotetracycline to a corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Anhydrotetracycline: A Comprehensive Technical Guide for Researchers

Anhydrotetracycline (ATC) is a pivotal molecule in the field of genetic engineering and synthetic biology. A derivative of tetracycline (B611298), ATC is renowned for its role as a potent effector in tetracycline-inducible gene expression systems, commonly known as the Tet-On and Tet-Off systems. This guide provides an in-depth overview of the chemical structure, properties, and applications of anhydrotetracycline, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Anhydrotetracycline is characterized by a four-ring carbocyclic structure, which is the hallmark of the tetracycline class of compounds. The dehydration of tetracycline leads to the formation of a double bond between carbons 5a and 6, resulting in the characteristic structure of anhydrotetracycline. This structural modification significantly reduces its antibiotic activity while enhancing its affinity for the tetracycline repressor protein (TetR).

Table 1: Chemical and Physical Properties of Anhydrotetracycline Hydrochloride

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₂₂N₂O₇ · HCl | [1] |

| Molecular Weight | 462.9 g/mol | [1] |

| CAS Number | 13803-65-1 | [1] |

| IUPAC Name | (4S,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide hydrochloride | [1] |

| Appearance | Crystalline solid | [1] |

| UV Absorption (λmax) | 224, 272, 428 nm | [1] |

| Storage | Store at -20°C, protected from light and moisture. | [1] |

| Stability | Stable for at least two years when stored as a solid at -20°C. Stock solutions in DMSO or ethanol (B145695) should be stored at -20°C. Aqueous solutions are not recommended for storage for more than one day. | [1][2] |

Table 2: Solubility of Anhydrotetracycline Hydrochloride

| Solvent | Solubility | Reference(s) |

| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [1] |

| N,N-Dimethylformamide (DMF) | ~12 mg/mL | [1] |

| Ethanol | ~2 mg/mL | [1] |

| Water | Soluble up to ~170 mg/mL with sonication | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL | [1] |

Mechanism of Action: The Tet Inducible System

Anhydrotetracycline's primary utility lies in its ability to control gene expression through the tetracycline repressor protein (TetR). In the absence of ATC, TetR binds to the tetracycline operator (tetO) sequence in a promoter, effectively blocking the transcription of the downstream gene.

Upon introduction, anhydrotetracycline binds to the TetR protein. This binding induces a significant conformational change in TetR, which reduces its affinity for the tetO sequence.[4] The repressor then dissociates from the DNA, allowing transcription to proceed. This mechanism is the foundation of the Tet-Off system , where the gene of interest is expressed in the absence of the inducer and turned off by the addition of ATC.

Conversely, in the Tet-On system , a reverse TetR (revTetR) mutant is used. This mutant protein binds to the tetO sequence only in the presence of anhydrotetracycline. Therefore, the addition of ATC activates gene expression.

The affinity of anhydrotetracycline for TetR is remarkably high, particularly in the presence of magnesium ions. This high affinity allows for precise control of gene expression at very low concentrations of ATC, which are typically non-toxic to cells.

Table 3: Binding Affinities of Anhydrotetracycline for TetR

| Condition | Association Constant (Ka) | Dissociation Constant (Kd) | Reference(s) | |---|---|---| | With Mg²⁺ | 9.8 x 10¹¹ M⁻¹ | ~1.02 pM |[5] | | Without Mg²⁺ | 6.5 x 10⁷ M⁻¹ | ~15.4 nM |[5] |

Experimental Protocols

Preparation of Anhydrotetracycline Stock Solution

A sterile and accurate stock solution is crucial for reproducible experimental results.

Materials:

-

Anhydrotetracycline hydrochloride powder

-

Dimethyl sulfoxide (DMSO) or 70% ethanol

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Allow the anhydrotetracycline hydrochloride powder to come to room temperature before opening to prevent condensation.

-

Weigh out the desired amount of anhydrotetracycline hydrochloride in a sterile environment.

-

Dissolve the powder in the appropriate volume of DMSO or 70% ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C. These stock solutions are stable for several months.

Induction of Gene Expression in E. coli

Materials:

-

E. coli strain containing the Tet-inducible expression vector

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics

-

Anhydrotetracycline stock solution (e.g., 1 mg/mL in 70% ethanol)

-

Incubator shaker

Procedure:

-

Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotics.

-

Incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

-

Grow the culture at 37°C with shaking until it reaches the mid-log phase of growth (OD₆₀₀ of ~0.4-0.6).

-

Induce protein expression by adding anhydrotetracycline to a final concentration of 50-200 ng/mL.[6]

-

Continue to incubate the culture for the desired period (typically 3-6 hours) at the optimal temperature for protein expression.

-

Harvest the cells by centrifugation for downstream analysis.

Induction of Gene Expression in Mammalian Cells (e.g., HeLa)

Materials:

-

Mammalian cell line stably transfected with a Tet-On or Tet-Off system

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Anhydrotetracycline stock solution (e.g., 1 mg/mL in DMSO)

-

6-well tissue culture plates

Procedure:

-

Seed the cells in 6-well plates at a density that will allow them to be sub-confluent at the time of analysis.

-

Allow the cells to adhere and grow overnight.

-

For a Tet-On system , add anhydrotetracycline to the culture medium to the desired final concentration (typically 100-1000 ng/mL).

-

For a Tet-Off system , replace the existing medium with fresh medium lacking anhydrotetracycline.

-

Incubate the cells for 24-48 hours to allow for the expression or repression of the target gene.

-

Harvest the cells for analysis (e.g., luciferase assay, Western blot).

Luciferase Reporter Assay

This protocol is a common method to quantify the activity of a Tet-inducible promoter linked to a luciferase reporter gene.

Materials:

-

Induced/uninduced mammalian cells in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Luciferase lysis buffer

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

After the induction period, aspirate the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add the appropriate volume of luciferase lysis buffer to each well (e.g., 200 µL for a 12-well plate).

-

Incubate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.

-

Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed for 5 minutes to pellet cellular debris.

-

Add 20-50 µL of the supernatant (cell lysate) to a luminometer tube or a well of a white-walled 96-well plate.

-

Add 100 µL of luciferase assay substrate to the lysate.

-

Immediately measure the luminescence using a luminometer.

Western Blot Analysis

This protocol allows for the detection of the protein product of the induced gene.

Materials:

-

Induced/uninduced cell pellets

-

RIPA lysis buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanisms of the Tet-On and Tet-Off systems and a typical experimental workflow for using anhydrotetracycline to induce gene expression.

Caption: Mechanism of the Tet-Off gene expression system.

Caption: Mechanism of the Tet-On gene expression system.

Caption: General experimental workflow for anhydrotetracycline-induced gene expression.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Tet repressor residues indirectly recognizing anhydrotetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of tetR for anhydrotetracycline-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]

- 6. researchgate.net [researchgate.net]

Anhydrotetracycline vs. Tetracycline for Gene Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative use of anhydrotetracycline (ATc) and tetracycline (B611298) (Tc) for the inducible control of gene expression. We delve into the molecular mechanisms, quantitative performance differences, and experimental considerations for employing these two key effector molecules in the widely used Tet-inducible systems.

Introduction to Tetracycline-Inducible Gene Expression

The tetracycline-inducible gene expression system is a cornerstone of modern molecular biology, allowing for precise temporal and quantitative control over the expression of a gene of interest. This system is based on the elements of the tetracycline resistance operon from Escherichia coli, namely the tetracycline repressor protein (TetR) and the tetracycline operator sequence (tetO). The activity of this system is controlled by the administration of tetracycline or its derivatives, which act as effector molecules.

Two primary configurations of this system are ubiquitously used: the Tet-Off and Tet-On systems.

-

Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion protein of TetR and the VP16 activation domain, binds to the tetO sequences in a target promoter and activates transcription. The addition of Tc or its analogs binds to tTA, causing a conformational change that prevents it from binding to the promoter, thus turning gene expression off.

-

Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which has been mutated to bind to the tetO sequence only in the presence of an effector molecule. Therefore, the addition of Tc or its derivatives induces gene expression. More recent iterations, such as Tet-On Advanced and Tet-On 3G, offer improved sensitivity and lower basal expression.[1][2]

While tetracycline was the original effector molecule, its derivative, anhydrotetracycline, has emerged as a popular and often superior alternative for these systems.[3] This guide will provide a detailed comparison of these two molecules to inform the selection and experimental design for researchers.

Comparative Analysis: Anhydrotetracycline vs. Tetracycline

Anhydrotetracycline is a derivative of tetracycline that has proven to be a more potent and specific effector for Tet-inducible systems.[3][4][5][6] The key differences lie in their binding affinity to the Tet repressor, the effective concentrations required for induction, and their respective toxicities at these concentrations.

Binding Affinity and Induction Potency

Anhydrotetracycline exhibits a significantly higher binding affinity for the Tet repressor (TetR) compared to tetracycline.[3][7] This translates to a much greater potency in inducing or repressing gene expression in Tet-On and Tet-Off systems, respectively.

| Parameter | Anhydrotetracycline (ATc) | Tetracycline (Tc) | Reference |

| Binding Affinity to TetR (KA) | ~9.8 x 1011 M-1 (with Mg2+) | ~3 x 109 M-1 | [8] |

| Relative Induction Potency | 50- to 100-fold more effective than Tc | Baseline | [9] |

| Effective Concentration in HeLa Cells | 3 ng/mL | ~100-fold higher concentration needed | [7] |

| Induction in M. smegmatis | 150-fold induction at 50 ng/mL | - | [4] |

Dose-Response and System Dynamics

The high affinity of ATc allows for gene induction at much lower concentrations, which can be advantageous in minimizing off-target effects.[7] The dose-response to ATc is often steeper, allowing for a more switch-like control over gene expression. Both molecules, however, can be used to titrate gene expression to intermediate levels by carefully adjusting their concentration.[7]

Toxicity and Off-Target Effects

A significant advantage of anhydrotetracycline is its lower toxicity at the concentrations required for effective gene induction.[4][7] While tetracycline is an active antibiotic that can interfere with mitochondrial protein synthesis and alter gut microbiota, ATc is a much weaker antibiotic.[3][10] This is particularly crucial for long-term experiments or in sensitive cell types. However, it is important to note that anhydrotetracycline is also a toxic decomposition product of tetracycline, and its own toxicity profile at higher concentrations has been studied.[11][12][13] For gene induction purposes, the concentrations of ATc used are typically well below those at which significant toxicity is observed.[7]

| Feature | Anhydrotetracycline (ATc) | Tetracycline (Tc) | Reference |

| Toxicity in HeLa Cells | Affects growth rate at > 3 µg/mL | Cytotoxicity at lower concentrations than ATc's toxic threshold | [7] |

| Antibiotic Activity | Lower than tetracycline | Broad-spectrum antibiotic | [3] |

| Minimal Inhibitory Concentration (MIC) in M. smegmatis | Higher than tetracycline | 0.5 µg/mL | [4][6] |

| Off-Target Effects | Minimal at effective concentrations | Can inhibit mitochondrial protein translation, alter gut microbiota | [10] |

Signaling Pathways and Experimental Workflow

The control of gene expression by anhydrotetracycline and tetracycline is mediated through their interaction with the tetracycline repressor (TetR) or its reverse mutant (revTetR) in the context of the Tet-On and Tet-Off systems.

Tet-Off Signaling Pathway

Caption: Tet-Off System: tTA activates gene expression, which is turned off by ATc/Tc.

Tet-On Signaling Pathway

Caption: Tet-On System: rtTA requires ATc/Tc to bind to the TRE and induce gene expression.

General Experimental Workflow for Gene Induction

Caption: A typical workflow for inducing gene expression using a Tet-inducible system.

Experimental Protocols

The following are generalized protocols for the use of anhydrotetracycline and tetracycline in mammalian cell culture. Specific concentrations and incubation times should be optimized for the particular cell line and expression system.

Preparation of Stock Solutions

-

Anhydrotetracycline (ATc):

-

Dissolve anhydrotetracycline hydrochloride in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 mg/mL.

-

Aliquot and store at -20°C, protected from light.

-

-

Tetracycline (Tc):

-

Dissolve tetracycline hydrochloride in sterile, deionized water or 70% ethanol (B145695) to a stock concentration of 10 mg/mL.

-

Filter-sterilize the solution.

-

Aliquot and store at -20°C, protected from light.

-

Induction of Gene Expression in Adherent Mammalian Cells

-

Cell Plating: Plate the stable cell line containing the Tet-inducible construct at a density that will ensure they are in the logarithmic growth phase at the time of induction.

-

Induction:

-

For the Tet-On system , add the inducer to the culture medium to the desired final concentration.

-

ATc: Typical starting concentration range is 10-100 ng/mL.

-

Tc: Typical starting concentration range is 1-10 µg/mL.

-

-

For the Tet-Off system , gene expression is active in the absence of the inducer. To turn off expression, add the inducer to the culture medium.

-

-

Incubation: Incubate the cells for the desired period to allow for transcription and translation of the gene of interest. This can range from a few hours to several days, depending on the experimental goals.

-

Analysis: Harvest the cells for downstream analysis, such as:

-

RNA analysis (qPCR): To measure the level of transcription of the induced gene.

-

Protein analysis (Western Blot, ELISA, or immunofluorescence): To detect the expressed protein.

-

Reporter gene assays (luciferase, β-galactosidase, or fluorescent proteins): For quantitative measurement of promoter activity.

-

Dose-Response Experiment

To determine the optimal inducer concentration, a dose-response experiment is recommended:

-

Plate cells in a multi-well plate.

-

Add the inducer (ATc or Tc) in a serial dilution to different wells.

-

Include a negative control (no inducer) and, if applicable, a positive control.

-

After the desired incubation period, harvest the cells and measure the level of gene expression for each concentration.

-

Plot the gene expression level against the inducer concentration to determine the optimal working concentration and the dynamic range of the system.

Conclusion

For the majority of applications involving Tet-inducible gene expression, anhydrotetracycline is the superior effector molecule compared to tetracycline. Its higher affinity for the Tet repressor allows for induction at significantly lower concentrations, leading to reduced toxicity and fewer off-target effects.[3][4][7] This makes ATc particularly well-suited for long-term studies, use in sensitive cell types, and experiments where precise and robust control of gene expression is paramount. While tetracycline can still be used effectively, researchers should be mindful of its antibiotic activity and potential for cellular toxicity. The choice between these two molecules should be guided by the specific requirements of the experimental system and the desired level of control.

References

- 1. addgene.org [addgene.org]

- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 3. Anhydrotetracycline, a novel effector for tetracycline controlled gene expression systems in eukaryotic cells. | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. apexbt.com [apexbt.com]

- 8. Affinity of tetR for anhydrotetracycline-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]

- 9. Multicopy Tn10 tet plasmids confer sensitivity to induction of tet gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New regulators of the tetracycline‐inducible gene expression system identified by chemical and genetic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational analysis of the anhydrotetracycline molecule: a toxic decomposition product of tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Embryotoxicity and the immunodepressive action of tetracycline and its epi- and anhydro- derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of the highly toxic tetracycline derivative, anhydrotetracycline, to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydrotetracycline: A Technical Guide to its Application in Molecular Biology

Anhydrotetracycline (aTc) has emerged as a cornerstone of inducible gene expression systems, offering precise control over transcription in a wide array of prokaryotic and eukaryotic organisms. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, history, and practical application of aTc in molecular biology.

Introduction: The Genesis of a Powerful Molecular Tool

The story of anhydrotetracycline in molecular biology is intrinsically linked to the development of the tetracycline-inducible (Tet) gene expression systems.[1] These systems, pioneered by Gossen and Bujard in the early 1990s, were engineered from the tetracycline (B611298) resistance operon of Escherichia coli.[2] In this native bacterial system, the Tet Repressor protein (TetR) binds to the tetracycline operator (tetO) sequences in the absence of tetracycline, repressing the transcription of resistance genes.[3][4] When tetracycline is present, it binds to TetR, inducing a conformational change that causes TetR to dissociate from tetO, thereby allowing gene expression.[3][4]

Early iterations of the Tet system utilized tetracycline (Tc) and its more stable derivative, doxycycline (B596269) (Dox), as inducers. However, the search for a more potent and specific effector molecule led to the adoption of anhydrotetracycline. aTc, a derivative of tetracycline that lacks antibiotic activity, was found to bind to TetR with a significantly higher affinity than tetracycline itself.[5][6] This enhanced affinity allows for effective induction of gene expression at much lower concentrations, minimizing potential off-target effects and cytotoxicity.[5][7] Furthermore, its negligible antibiotic properties make it an ideal choice for studies where perturbation of the natural microbiome or selection of antibiotic-resistant bacteria is a concern.[8]

The Mechanism of Action: Tet-Off and Tet-On Systems

The versatility of the Tet-inducible system lies in its two distinct, yet related, configurations: the Tet-Off and Tet-On systems. Anhydrotetracycline plays a pivotal role in modulating both.

2.1. The Tet-Off System: Gene Expression in the Absence of aTc

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein is constitutively expressed. This fusion protein consists of the TetR protein and a transcriptional activation domain, typically from the Herpes Simplex Virus VP16 protein.[2] In the absence of aTc, tTA binds to the tetO sequences engineered into the promoter of a gene of interest, driving its transcription. When aTc is introduced into the system, it binds to the TetR portion of tTA, causing a conformational change that prevents tTA from binding to tetO, thus shutting off gene expression.[3]

2.2. The Tet-On System: Gene Expression in the Presence of aTc

The Tet-On system operates in the reverse manner. It utilizes a reverse tetracycline-controlled transactivator (rtTA) protein.[2] Through specific mutations in the TetR sequence, rtTA is engineered to bind to the tetO sequences only in the presence of an effector molecule like aTc.[9] Therefore, the addition of aTc induces a conformational change in rtTA that enables it to bind to the tetO-containing promoter and activate transcription of the target gene. The removal of aTc leads to the dissociation of rtTA from the promoter and the cessation of gene expression. The Tet-On system is often favored for its faster response times upon induction.[2] More recent iterations, such as the Tet-On 3G system, feature an rtTA with increased sensitivity to doxycycline and anhydrotetracycline.[2][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of anhydrotetracycline in various experimental systems.

Table 1: Effective Concentrations of Anhydrotetracycline for Gene Induction

| Organism/Cell Line | System | Effective aTc Concentration | Fold Induction | Reference |

| Mycobacterium smegmatis | Tet-Off | 50 - 100 ng/mL | ~150-fold (GFP) | [11] |

| Mycobacterium tuberculosis | Tet-Off | 50 - 200 ng/mL | ~160-fold (β-galactosidase) | [5] |

| Escherichia coli | Tet-On | 200 ng/mL | Not specified | [12] |

| HeLa Cells | Tet-Off | 3 ng/mL | Complete abolition of activity | [5][13] |

| Bacillus subtilis | Tet-On | Not specified | 44-fold (eGFP) | [14] |

| Streptomyces coelicolor | Tet-On | 1 - 100 ng/mL | Up to 270-fold (luciferase) | [15] |

Table 2: Comparison of Anhydrotetracycline and Doxycycline

| Parameter | Anhydrotetracycline (aTc) | Doxycycline (Dox) | Reference |

| Binding Affinity to TetR | Higher | Lower | [5] |

| Effective Concentration | Generally lower | Generally higher | [3] |

| Antibiotic Activity | Negligible | Present | [8] |

| Cytotoxicity | Low | Higher at effective concentrations | [5][7] |

| Induction in Tet-On 3G | Effective | Highly effective and often preferred | [2][10] |

Table 3: Stability of Anhydrotetracycline

| Condition | Solvent | Storage Temperature | Stability | Reference |

| Crystalline Solid | - | -20°C | ≥ 2 years | [16][17] |

| Stock Solution | DMSO or Ethanol | -20°C | At least 1 month to 6 months | [6][17] |

| Aqueous Solution | PBS (pH 7.2) | Room Temperature | Not recommended for > 1 day | [16][18] |

| In Cell Culture Media (37°C) | M9 Medium | 37°C | Half-life is temperature-dependent | [19] |

Experimental Protocols

The following are detailed protocols for the preparation of anhydrotetracycline solutions and for the induction of gene expression in mammalian and bacterial cells.

4.1. Preparation of Anhydrotetracycline Stock Solution

-

Materials:

-

Anhydrotetracycline hydrochloride (crystalline solid)

-

Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol

-

Sterile, light-protected microcentrifuge tubes

-

-

Procedure:

-

Allow the crystalline anhydrotetracycline hydrochloride to come to room temperature before opening to prevent condensation.[20]

-

Prepare a 1 mg/mL stock solution by dissolving the appropriate amount of aTc in DMSO or ethanol. For example, to make 1 mL of stock solution, dissolve 1 mg of aTc in 1 mL of solvent.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

-

Store the aliquots at -20°C. Stored properly, the stock solution is stable for at least one to six months.[6][17]

-

4.2. Induction of Gene Expression in Mammalian Cells (e.g., HEK293 with Tet-On 3G System)

-

Materials:

-

HEK293 cells stably expressing the Tet-On 3G transactivator and the gene of interest under a TRE promoter

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Anhydrotetracycline stock solution (1 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

-

Procedure:

-

Seed the HEK293 cells in a multi-well plate at a density that will allow for logarithmic growth during the induction period. For a 6-well plate, seed approximately 1-1.5 x 10^6 cells per well.[10]

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare a working solution of aTc by diluting the 1 mg/mL stock solution in complete cell culture medium to the desired final concentration (e.g., 100 ng/mL).

-

Remove the existing medium from the cells and replace it with the aTc-containing medium.

-

Incubate the cells for the desired induction period (typically 24-48 hours). For time-course experiments, harvest cells at various time points.

-

To terminate the induction, remove the aTc-containing medium, wash the cells with PBS, and add fresh medium without aTc.

-

4.3. Induction of Gene Expression in E. coli

-

Materials:

-

E. coli strain carrying the Tet-inducible expression system

-

LB broth

-

Appropriate antibiotics for plasmid maintenance

-

Anhydrotetracycline stock solution (1 mg/mL)

-

-

Procedure:

-

Inoculate a single colony of the E. coli strain into LB broth containing the appropriate antibiotics.

-

Grow the culture overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

-

Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6).

-

Add aTc to the culture to the desired final concentration (e.g., 200 ng/mL).[12]

-

Continue to incubate the culture at the optimal temperature for protein expression (this may vary depending on the protein being expressed) for the desired induction period (typically 3-6 hours).

-

Harvest the cells by centrifugation for subsequent analysis.

-

4.4. Measurement of Gene Expression

The method for measuring gene expression will depend on the reporter gene or the gene of interest. Common methods include:

-

Reporter Gene Assays: For reporter genes like luciferase, a luciferase assay system can be used to measure the luminescence of cell lysates.[21] For fluorescent proteins like GFP, fluorescence can be measured using a fluorometer or by flow cytometry.

-

Quantitative Western Blot: To measure the expression of a specific protein, Western blotting can be performed on cell lysates.[22][23][24][25][26] The intensity of the protein band can be quantified using densitometry and normalized to a loading control.

-

Quantitative PCR (qPCR): To measure the levels of mRNA transcribed from the gene of interest, qPCR can be performed on RNA extracted from the cells.

Visualizing the Molecular Mechanisms and Workflows

5.1. Signaling Pathways

Caption: The Tet-Off inducible gene expression system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 3. The tet-off system is more effective than the tet-on system for regulating transgene expression in a single adenovirus vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. takara.co.kr [takara.co.kr]

- 9. Introduction to Tet expression systems [jax.org]

- 10. takarabio.com [takarabio.com]

- 11. academic.oup.com [academic.oup.com]

- 12. alab.com.pl [alab.com.pl]

- 13. apexbt.com [apexbt.com]

- 14. Development of an anhydrotetracycline-inducible expression system for expression of a neopullulanase in B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Half-life measurements of chemical inducers for recombinant gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. cytivalifesciences.com [cytivalifesciences.com]

- 25. bio-rad.com [bio-rad.com]

- 26. bitesizebio.com [bitesizebio.com]

Anhydrotetracycline's Affinity for the Tet Repressor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of anhydrotetracycline (ATc) to the Tetracycline (B611298) Repressor protein (TetR). A cornerstone of inducible gene expression systems, the interaction between ATc and TetR is characterized by high affinity and specificity, making it an invaluable tool in molecular biology and biotechnology. This document delves into the quantitative binding data, detailed experimental protocols for its measurement, and the underlying molecular mechanisms.

Core Principles: The TetR-ATc Interaction

The tetracycline repressor (TetR) is a transcriptional regulator that, in its native state, binds to the tetracycline operator (tetO) DNA sequence, effectively blocking the transcription of downstream genes. Anhydrotetracycline (ATc), a derivative of tetracycline, acts as a potent inducer. Upon binding to TetR, ATc triggers a conformational change in the protein, which significantly reduces its affinity for tetO.[1] This dissociation of the TetR-DNA complex allows for the initiation of transcription. This mechanism is the foundation of the widely used Tet-On and Tet-Off gene expression systems, where gene expression is precisely controlled by the presence or absence of ATc or similar tetracycline derivatives.[2]

The binding of ATc to TetR is a highly specific and strong interaction. Notably, the presence of divalent cations, particularly Mg²⁺, can significantly enhance this binding affinity.[3] Anhydrotetracycline is often favored over tetracycline as an inducer due to its higher affinity for TetR and its reduced antibiotic activity, minimizing off-target effects in cellular systems.[4]

Quantitative Binding Affinity Data

The binding affinity of anhydrotetracycline to the Tet repressor has been quantified using various biophysical techniques. The following tables summarize the key binding parameters reported in the literature.

| Parameter | Value | Condition | Method | Reference |

| Association Constant (K_A) | 9.8 x 10¹¹ M⁻¹ | With Mg²⁺ | Fluorescence Titration | [3] |

| Association Constant (K_A) | 6.5 x 10⁷ M⁻¹ | Without Mg²⁺ | Fluorescence Titration | [3] |

| Association Constant (K_A) | ~10⁸ M⁻¹ | revTetR G96E L205S mutant with [ATc-Mg]⁺ | Fluorescence Titration | [5] |

| Dissociation Constant (K_D) | 98 picomolar | With Mg²⁺ | Fluorescence Titration | [3] |

| Dissociation Constant (K_D) | 6 x 10⁻⁹ M | Surface Plasmon Resonance | [6] |

| Kinetic Parameters | Value | Condition | Method | Reference |

| Association Rate (k_on) | ≈2 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance | [6] | |

| Dissociation Rate (k_off) | 1 x 10⁻³ s⁻¹ | Surface Plasmon Resonance | [6] |

Experimental Protocols

The determination of the binding affinity between ATc and TetR relies on precise and sensitive biophysical methods. Below are detailed protocols for commonly employed techniques.

Fluorescence Titration

This method leverages the change in fluorescence of either TetR or ATc upon binding. The intrinsic tryptophan fluorescence of TetR or the fluorescence of ATc can be monitored as the concentration of the binding partner is incrementally increased.

Materials:

-

Purified Tet Repressor protein

-

Anhydrotetracycline hydrochloride

-

Binding Buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1 mM EDTA)

-

MgCl₂ solution (if investigating the effect of magnesium)

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of purified TetR in the binding buffer. The concentration should be accurately determined (e.g., by UV-Vis spectroscopy).

-

Prepare a stock solution of ATc in the same binding buffer.

-

If applicable, prepare a stock solution of MgCl₂.

-

-

Instrument Setup:

-

Set the fluorometer to the appropriate excitation and emission wavelengths. For monitoring ATc fluorescence, an excitation wavelength of 455 nm and an emission wavelength of 545 nm can be used.[5] For monitoring tryptophan fluorescence, excitation is typically around 280-295 nm and emission is monitored around 330-350 nm.

-

-

Titration:

-

Place a known concentration of TetR (e.g., 2 µM) in the fluorometer cuvette.[5]

-

Make an initial fluorescence reading.

-

Add small, precise aliquots of the ATc stock solution to the cuvette.

-

After each addition, allow the system to equilibrate and record the fluorescence intensity.

-

Continue the titration until no significant change in fluorescence is observed, indicating saturation of the binding sites.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence as a function of the ATc concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (K_D) or association constant (K_A).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution. This method can provide both equilibrium (K_D) and kinetic (k_on, k_off) binding data.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified Tet Repressor protein (ligand)

-

Anhydrotetracycline (analyte)

-

Running Buffer (e.g., HBS-P: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)[6]

-

Regeneration solution (e.g., a mixture of 1 M NaCl and 1 M MgCl₂)[6]

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified TetR protein over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Analyte Injection and Binding Measurement:

-

Equilibrate the system with running buffer.

-

Inject a series of concentrations of ATc (analyte) over the sensor surface at a constant flow rate (e.g., 60 µL/min).[6]

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

-

Switch back to running buffer to monitor the dissociation of the ATc from the immobilized TetR.

-

-

Surface Regeneration:

-

After each binding cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.[6]

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed.

-

The association rate (k_on) is determined from the association phase, and the dissociation rate (k_off) is determined from the dissociation phase.

-

The equilibrium dissociation constant (K_D) can be calculated as the ratio of k_off/k_on or determined from a steady-state affinity analysis by plotting the response at equilibrium against the analyte concentration.

-

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes.

References

- 1. The application of tetracyclineregulated gene expression systems in the validation of novel drug targets in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 3. Affinity of tetR for anhydrotetracycline-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Two mutations in the tetracycline repressor change the inducer anhydrotetracycline to a corepressor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the leakage of gene repression by an artificial TetR-regulated promoter in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

anhydrotetracycline as an effector for tetracycline controlled gene expression

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Tetracycline-controlled gene expression systems are indispensable tools in modern molecular biology, offering the ability to conditionally turn genes on or off with high specificity and temporal control. At the heart of these systems is the tetracycline (B611298) repressor protein (TetR) and its interaction with tetracycline or its analogs. Anhydrotetracycline (ATc) has emerged as a particularly potent and widely used effector molecule in these systems. This guide provides a comprehensive overview of ATc's mechanism of action, its application in both Tet-Off and Tet-On systems, quantitative data on its efficacy, and detailed experimental protocols for its use.

Mechanism of Action

The tetracycline-inducible system is based on the elements of the tetracycline resistance operon of Escherichia coli. The system relies on the specific binding of the TetR protein to the tetracycline operator (tetO) sequence. When TetR is bound to tetO, it prevents the transcription of a downstream gene of interest.

Anhydrotetracycline, a derivative of tetracycline lacking antibiotic activity at typical inducing concentrations, acts as a powerful inducer by binding to TetR with a very high affinity.[1][2] This binding event causes a conformational change in the TetR protein, which in turn leads to its dissociation from the tetO sequence.[3][4] This dissociation relieves the transcriptional repression and allows for the expression of the target gene. The high affinity of ATc for TetR allows for induction at very low concentrations, often in the nanogram per milliliter range, and with faster and more robust kinetics compared to tetracycline itself.[5]

The Tet-Off System

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein is constitutively expressed. This tTA is a fusion protein composed of TetR and the VP16 activation domain of the Herpes Simplex Virus. In the absence of an effector like ATc, tTA binds to the tetO sequences placed upstream of a minimal promoter driving the expression of the gene of interest. The VP16 domain then recruits the transcriptional machinery, leading to robust gene expression.

When ATc is introduced into the system, it binds to the TetR portion of the tTA protein. This binding prevents tTA from binding to the tetO sequences, thereby turning off the expression of the target gene.

The Tet-On System

The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA). The rtTA protein is a mutant form of tTA that binds to the tetO sequence only in the presence of an effector molecule like ATc or doxycycline. In the absence of the inducer, rtTA cannot bind to the tetO, and the target gene remains silent. Upon addition of ATc, it binds to rtTA, enabling the fusion protein to bind to the tetO sequence and activate transcription of the gene of interest.

Quantitative Data

Anhydrotetracycline is favored for its high affinity to TetR and its potent induction capabilities at low concentrations. The following tables summarize key quantitative parameters of ATc in tetracycline-controlled systems.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity (KA) of ATc for TetR | 9.8 x 1011 M-1 (in the presence of Mg2+) | In vitro | [6] |

| 6.5 x 107 M-1 (without Mg2+) | In vitro | [6] | |

| IC50 for TetR Binding | ~0.4 µM | In vitro | [5] |

| Relative Affinity to TetR | ~35-fold greater than tetracycline | In vitro | [5] |

| Application | Effective ATc Concentration | Organism/Cell Type | Key Findings | Reference |

| Gene Induction | 1-100 ng/mL | Streptomyces | Dose-dependent induction of gene expression. | [7] |

| Gene Induction | 50 ng/mL | Mycobacterium smegmatis | Maximal induction observed after 15 hours. | [8] |

| Gene Induction | 50-200 ng/mL | Mycobacterium tuberculosis | Effective induction after 96 hours. | [8] |

| Gene Repression (Tet-Off) | 3 ng/mL | HeLa cells | Complete abolishment of tTA mediated luciferase activity. | [5] |

| Growth Inhibition (Toxicity) | > 3 µg/mL | HeLa cells | Concentration at which prolonged presence affects growth rate. | [5] |

| Growth Inhibition (MIC) | 500 ng/mL | Mycobacterium smegmatis | Significant reduction in growth. | [9] |

| Growth Inhibition (MIC) | > 5 µg/mL | Mycobacterium tuberculosis | No significant impact on growth. | [3] |

Experimental Protocols

The following are generalized protocols for the use of anhydrotetracycline to induce gene expression in bacterial and mammalian cell cultures. It is crucial to optimize concentrations and incubation times for specific experimental systems.

Protocol 1: Induction of Gene Expression in E. coli (Tet-On System)

Materials:

-

E. coli strain carrying the Tet-On system components and the gene of interest under the control of a tetO-containing promoter.

-

Luria-Bertani (LB) broth or agar.

-

Anhydrotetracycline (ATc) stock solution (e.g., 1 mg/mL in 70% ethanol, stored at -20°C).

-

Appropriate antibiotics for plasmid maintenance.

Methodology:

-

Prepare ATc Working Solution: Dilute the ATc stock solution in sterile LB medium to the desired final concentrations (e.g., ranging from 1 to 200 ng/mL). It is advisable to perform a dose-response curve to determine the optimal concentration for your specific construct and desired level of expression.

-

Bacterial Culture: Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.

-

Induction: The next day, dilute the overnight culture into fresh, pre-warmed LB medium containing the appropriate antibiotics to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

-

Addition of Inducer: When the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6), add the prepared ATc working solution to the desired final concentration. A control culture without ATc should be run in parallel.

-

Incubation: Continue to incubate the cultures at 37°C with shaking.

-

Analysis: Harvest the cells at various time points post-induction (e.g., 2, 4, 6, and 24 hours) to analyze the expression of the gene of interest by methods such as qRT-PCR, Western blotting, or functional assays.

Protocol 2: Induction of Gene Expression in Mammalian Cells (Tet-On System)

Materials:

-

Mammalian cell line stably or transiently transfected with the Tet-On system components and the gene of interest.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Note: Use tetracycline-free FBS to avoid basal induction.

-

Anhydrotetracycline (ATc) stock solution (e.g., 1 mg/mL in 70% ethanol, stored at -20°C).

-

Phosphate-buffered saline (PBS).

Methodology:

-

Cell Seeding: Seed the engineered mammalian cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to be in the logarithmic growth phase at the time of induction.

-

Prepare ATc-Containing Medium: On the day of induction, prepare fresh complete cell culture medium containing the desired final concentration of ATc. A typical starting range for ATc is 10 to 1000 ng/mL. A dose-response experiment is highly recommended.

-

Induction: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the freshly prepared ATc-containing medium to the cells. Include a negative control culture with medium lacking ATc.

-

Incubation: Return the cells to the incubator (e.g., 37°C, 5% CO2).

-

Analysis: Harvest the cells or cell lysates at appropriate time points after induction (e.g., 12, 24, 48, 72 hours) to assess gene expression via qRT-PCR, Western blotting, immunofluorescence, or a relevant functional assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanisms of the Tet-Off and Tet-On systems, as well as a typical experimental workflow for gene induction.

Caption: Mechanism of the Tet-Off gene expression system.

Caption: Mechanism of the Tet-On gene expression system.

Caption: General experimental workflow for ATc induction.

Conclusion

Anhydrotetracycline is a highly effective and reliable effector for tetracycline-controlled gene expression systems. Its high affinity for TetR, low effective concentration, and minimal antibiotic activity at inducing concentrations make it a superior choice over tetracycline for many applications.[1][5] By understanding the principles outlined in this guide and by carefully optimizing experimental conditions, researchers can harness the power of anhydrotetracycline to achieve precise and robust control over gene expression in a wide variety of biological systems.

References

- 1. Anhydrotetracycline [takarabio.com]

- 2. Exploiting natural chemical photosensitivity of anhydrotetracycline and tetracycline for dynamic and setpoint chemo-optogenetic control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Controlling gene expression in mycobacteria with anhydrotetracycline and Tet repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Affinity of tetR for anhydrotetracycline-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Anhydrotetracycline: A Tetracycline Derivative with Attenuated Antibiotic Activity

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anhydrotetracycline (aTc), a dehydrated derivative of tetracycline (B611298), has emerged as a pivotal tool in molecular biology and a subject of interest in antibiotic resistance research. Unlike its parent compound, aTc exhibits significantly reduced antibiotic activity, a characteristic attributed to its diminished affinity for the bacterial ribosome.[1][2] This unique property, coupled with its high affinity for the tetracycline repressor protein (TetR), has established aTc as the canonical inducer in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems.[3][4] Furthermore, recent studies have unveiled its potential as a competitive inhibitor of tetracycline destructases, enzymes that confer resistance to tetracycline antibiotics. This guide provides a comprehensive technical overview of anhydrotetracycline, focusing on its core characteristics, experimental applications, and underlying mechanisms of action.

Comparative Antibiotic Activity

Anhydrotetracycline's utility in bacterial systems is largely due to its low antibiotic activity, allowing for the induction of gene expression without exerting significant selective pressure. The following table summarizes the minimum inhibitory concentrations (MICs) of anhydrotetracycline compared to tetracycline against common bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Tetracycline | Escherichia coli | ~1 |

| Anhydrotetracycline | Escherichia coli | 32 |

| Tetracycline | Bacillus subtilis | ~1 |

| Anhydrotetracycline | Bacillus subtilis | >128 |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracycline and Anhydrotetracycline. Data compiled from multiple sources.[5][6]

Mechanism of Action: A Tale of Two Affinities

The distinct functionalities of anhydrotetracycline stem from its differential binding affinities for the bacterial ribosome and the tetracycline repressor protein (TetR).

Low Affinity for the Bacterial Ribosome

Tetracycline antibiotics exert their bacteriostatic effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[7] Anhydrotetracycline, due to its structural modification, exhibits poor binding to the 30S ribosomal subunit, rendering it a weak inhibitor of bacterial translation.[1][2] At higher concentrations, some studies suggest that anhydrotetracycline may exert a secondary effect by disrupting the bacterial cytoplasmic membrane.[8]

High Affinity for the Tetracycline Repressor (TetR)

In contrast to its weak interaction with the ribosome, anhydrotetracycline binds to the TetR protein with exceptionally high affinity. This binding induces a conformational change in TetR, preventing it from binding to its operator DNA sequence (tetO). This mechanism is the cornerstone of the widely used Tet-On and Tet-Off inducible gene expression systems.[3][7] The association constant (Ka) for the binding of anhydrotetracycline to TetR in the presence of Mg2+ is approximately 9.8 x 10¹¹ M⁻¹, which is significantly higher than that of tetracycline.[3][9]

Anhydrotetracycline in Tetracycline-Inducible Gene Expression Systems

The high affinity of aTc for TetR and its low antibiotic activity make it an ideal inducer for Tet-regulated gene expression systems. These systems allow for the precise temporal and dose-dependent control of gene expression in a wide range of organisms.

The Tet-Off and Tet-On Systems

-

Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion protein of TetR and a viral transactivation domain, binds to a tetO sequence in a promoter and activates the transcription of a downstream gene. In the presence of aTc, tTA undergoes a conformational change and dissociates from the tetO sequence, thus turning gene expression off.

-

Tet-On System: This system utilizes a reverse TetR (rtTA) which binds to the tetO sequence only in the presence of an inducer like aTc. Therefore, the addition of aTc activates gene transcription.

Figure 1: Simplified diagrams of the Tet-Off and Tet-On gene expression systems.

Anhydrotetracycline as an Inhibitor of Tetracycline Destructases

A growing area of research is the role of anhydrotetracycline as a competitive inhibitor of tetracycline destructases. These enzymes, such as Tet(X), are a significant mechanism of bacterial resistance to tetracycline antibiotics. By binding to the active site of these enzymes, aTc can prevent the degradation of tetracycline antibiotics, thereby restoring their efficacy.[5][6]

The inhibitory activity of anhydrotetracycline against various tetracycline destructases is summarized in the table below.

| Tetracycline Destructase | Substrate | IC50 of aTc (µM) |

| Tet(50) | Tetracycline | 210 |

| Tet(X) | Tetracycline | 41 |

| Tet(X)_3 | Tetracycline | 3 |

| Tet(50) | Chlortetracycline | 210 |

| Tet(X) | Chlortetracycline | 75 |

| Tet(X)_3 | Chlortetracycline | 26 |

| Tet(50) | Demeclocycline | 120 |

| Tet(X) | Demeclocycline | 41 |

| Tet(X)_3 | Demeclocycline | 7 |

Table 2: Inhibitory Activity (IC50) of Anhydrotetracycline against Tetracycline Destructases. Data sourced from MedChemExpress.[10]

Figure 2: Mechanism of tetracycline destructase inhibition by anhydrotetracycline.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of anhydrotetracycline and tetracycline using the broth microdilution method.

Materials:

-

Bacterial strain of interest (e.g., E. coli, B. subtilis)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Anhydrotetracycline and Tetracycline stock solutions

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Antibiotics:

-

In a 96-well plate, perform a two-fold serial dilution of anhydrotetracycline and tetracycline in MHB. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Anhydrotetracycline-Inducible Gene Expression Assay

This protocol describes a method to quantify the induction of a reporter gene (e.g., Green Fluorescent Protein, GFP) in a Tet-On system using anhydrotetracycline.

Materials:

-

Bacterial strain harboring a Tet-On inducible system with a reporter gene (e.g., E. coli with pTet-GFP)

-

Luria-Bertani (LB) broth (or other suitable growth medium)

-

Anhydrotetracycline stock solution

-

Fluorometer or flow cytometer

Procedure:

-

Bacterial Culture:

-

Grow the bacterial strain overnight in LB broth with appropriate antibiotics for plasmid maintenance.

-

Inoculate fresh LB broth with the overnight culture and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

-

Induction:

-

Divide the culture into several flasks.

-

Add varying concentrations of anhydrotetracycline to each flask (e.g., 0, 10, 50, 100, 200 ng/mL).

-

Continue to incubate the cultures for a defined period (e.g., 4-6 hours) to allow for reporter protein expression.

-

-

Measurement of Reporter Gene Expression:

-

Harvest the cells by centrifugation.

-

Resuspend the cells in phosphate-buffered saline (PBS).

-

Measure the fluorescence of the reporter protein using a fluorometer or analyze the percentage of fluorescent cells and mean fluorescence intensity using a flow cytometer.

-

Figure 3: Workflow for an anhydrotetracycline-inducible gene expression assay.

Tetracycline Destructase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of anhydrotetracycline on a tetracycline destructase enzyme.

Materials:

-

Purified tetracycline destructase enzyme (e.g., Tet(X))

-

Tetracycline (substrate)

-

Anhydrotetracycline (inhibitor)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Spectrophotometer or HPLC

Procedure:

-

Reaction Setup:

-

In a microplate or reaction tube, prepare reaction mixtures containing the reaction buffer, a fixed concentration of the tetracycline substrate, and varying concentrations of anhydrotetracycline.

-

-

Enzyme Addition:

-

Initiate the reaction by adding a fixed concentration of the purified tetracycline destructase enzyme to each reaction mixture.

-

-

Incubation:

-

Incubate the reactions at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Monitoring Substrate Degradation:

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Quantify the amount of remaining tetracycline substrate using a spectrophotometer (monitoring the absorbance at a specific wavelength) or by HPLC.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each anhydrotetracycline concentration and determine the IC50 value.

-

Conclusion

Anhydrotetracycline stands as a remarkable derivative of tetracycline, offering a unique set of properties that have been ingeniously exploited in molecular biology and are now being explored in the fight against antibiotic resistance. Its low antibiotic activity, combined with its potent induction of Tet-regulated systems and its ability to inhibit tetracycline-inactivating enzymes, underscores its versatility and importance in modern bioscience research. The detailed methodologies and comparative data presented in this guide aim to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize anhydrotetracycline in their experimental endeavors.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Affinity of tetR for anhydrotetracycline-Mg+ - Unspecified - BNID 113019 [bionumbers.hms.harvard.edu]

- 4. apexbt.com [apexbt.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Anhydrotetracycline: A Potent Inhibitor of Tetracycline Destructase Enzymes

A Technical Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance poses a significant threat to global health. One emerging mechanism of resistance against the widely used tetracycline (B611298) class of antibiotics is the enzymatic inactivation by tetracycline destructase enzymes. These enzymes, such as Tet(X) and its variants, modify the tetracycline scaffold, rendering the antibiotic ineffective. This guide explores the role of anhydrotetracycline (aTC), a biosynthetic precursor of tetracycline, as a potent inhibitor of these resistance-conferring enzymes. We will delve into the mechanism of inhibition, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying molecular interactions and workflows.

Introduction to Tetracycline Destructases

Tetracycline destructases are a family of flavin-dependent monooxygenase (FMO) enzymes that confer resistance to tetracycline antibiotics.[1][2] These enzymes catalyze the NADPH- and oxygen-dependent hydroxylation of the tetracycline scaffold, typically at the C11a position.[2][3] This modification destabilizes the antibiotic molecule, leading to its degradation and loss of antibacterial activity.[2][3] The enzymatic inactivation of tetracyclines is a significant clinical concern as it can render even newer generation tetracyclines like tigecycline (B611373) ineffective.[4][5]

There are different types of tetracycline destructases, broadly classified into Type 1 (Tet(X)-like) and Type 2 (soil-derived).[6] Anhydrotetracycline has been identified as a pan-inhibitor, capable of inhibiting both types of these enzymes.[6]

Anhydrotetracycline as a Broad-Spectrum Inhibitor

Anhydrotetracycline, a naturally occurring precursor in the biosynthesis of tetracycline, has been identified as a potent, broad-spectrum inhibitor of tetracycline destructase enzymes.[1][7] It has been shown to rescue the activity of tetracycline antibiotics in the presence of bacteria expressing these resistance enzymes.[1][2] The inhibitory activity of aTC varies depending on the specific tetracycline destructase enzyme and the tetracycline substrate being acted upon.[1]

Mechanism of Inhibition

The mechanism by which anhydrotetracycline inhibits tetracycline destructases can differ between enzyme types.

For Type 2 tetracycline destructases , such as Tet(50), the crystal structure of aTC bound to the enzyme revealed a novel binding mode.[1] In this mode, aTC binding displaces the flavin adenine (B156593) dinucleotide (FAD) cofactor from the active site, which stabilizes an inactive conformation of the enzyme.[1]

For Type 1 tetracycline destructases , like Tet(X6), anhydrotetracycline acts as a competitive inhibitor, binding in a substrate-like orientation.[6] In this case, aTC can act as a "sacrificial substrate," being slowly oxidized by the enzyme, thereby competitively inhibiting the degradation of the actual tetracycline antibiotic.[6] Analysis of Lineweaver-Burk plots for the inhibition of some tetracycline destructases by aTC suggests a mixed competitive/non-competitive inhibition model.[1]

Quantitative Inhibition Data

The inhibitory potency of anhydrotetracycline has been quantified against several tetracycline destructase enzymes using various tetracycline substrates. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Tetracycline Destructase Enzyme | Tetracycline Substrate | Anhydrotetracycline IC50 (µM) | Reference |

| Tet(50) | Tetracycline | 210 | [7][8][9] |

| Tet(X) | Tetracycline | 41 | [7][8][9] |

| Tet(X)_3 | Tetracycline | 3 | [7][8][9] |

| Tet(50) | Chlortetracycline | 210 | [7][8] |

| Tet(X) | Chlortetracycline | 75 | [7][8] |

| Tet(X)_3 | Chlortetracycline | 26 | [7][8] |

| Tet(50) | Demeclocycline | 120 | [7][8] |

| Tet(X) | Demeclocycline | 41 | [7][8] |

| Tet(X)_3 | Demeclocycline | 7 | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the inhibition of tetracycline destructases by anhydrotetracycline.

Recombinant Expression and Purification of Tetracycline Destructase Enzymes

-